molecular formula C12H16N2O2S B1224015 2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide

2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide

Cat. No. B1224015
M. Wt: 252.33 g/mol
InChI Key: AKHAZTNCFSWKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(3,4-dimethylanilino)-2-oxoethyl]thio]acetamide is an anilide.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Severina et al. (2020) focused on synthesizing derivatives of thioacetamide with anticonvulsant properties. They explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and evaluated their anticonvulsant activities, suggesting moderate effectiveness in certain compounds (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Antimicrobial Evaluation

  • Gul et al. (2017) synthesized a series of acetamide derivatives, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, and evaluated their antimicrobial and hemolytic activities. They found variable antimicrobial effectiveness against selected microbial species (Gul et al., 2017).

Astrochemistry and Organic Molecule Formation

  • Haupa, Ong, and Lee (2020) investigated the reaction of hydrogen atoms with acetamide in the context of astrochemistry. They observed the formation of 2-amino-2-oxoethyl radical in solid para-hydrogen, shedding light on the potential paths for complex organic molecule formation in interstellar mediums (Haupa, Ong, & Lee, 2020).

Heterocyclic Syntheses

  • Schmeyers and Kaupp (2002) explored the use of thioureido-acetamides in various heterocyclic syntheses, demonstrating their utility as starting materials for creating different heterocycles in one-pot cascade reactions (Schmeyers & Kaupp, 2002).

Antifungal Agents

  • Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potential broad-spectrum antifungal agents. They found these compounds to be effective against Candida and Aspergillus species, with some showing promise for use against various fungal infections (Bardiot et al., 2015).

properties

Product Name

2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C12H16N2O2S/c1-8-3-4-10(5-9(8)2)14-12(16)7-17-6-11(13)15/h3-5H,6-7H2,1-2H3,(H2,13,15)(H,14,16)

InChI Key

AKHAZTNCFSWKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC(=O)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide
Reactant of Route 4
Reactant of Route 4
2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide
Reactant of Route 5
Reactant of Route 5
2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.